molecular formula C17H14ClN5O3 B2462279 5-[(2-chlorophenyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1189956-30-6

5-[(2-chlorophenyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2462279
CAS No.: 1189956-30-6
M. Wt: 371.78
InChI Key: WYPRBROZOCQRSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2-Chlorophenyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound with the CAS Number 1189956-30-6 and a molecular weight of 371.78 g/mol . It belongs to the 5-amino-1,2,3-triazole-4-carboxamide (ATC) class, which has been identified as a novel and potent hit series against the protozoan parasite Trypanosoma cruzi , the causative agent of Chagas disease . This disease is a leading cause of cardiac-related mortality in endemic regions of Latin America, and current treatments like benznidazole and nifurtimox have significant limitations, creating an urgent need for new therapeutic agents . The ATC scaffold, including this compound, was discovered through phenotypic high-content screening against the intracellular form of the parasite. It demonstrates high ligand efficiency and significant selectivity over mammalian host cells, making it a valuable chemical tool for probing parasite biology . The core 1,2,3-triazole structure is a privileged scaffold in medicinal chemistry, known for its ability to engage in key hydrogen bonding interactions with biological targets, thereby contributing to the overall activity and stability of the molecule . The 2,3-dihydro-1,4-benzodioxin moiety is a common pharmacophore that can influence the compound's physicochemical properties and binding affinity . This product is intended for research purposes only, specifically for use in early-stage drug discovery, mechanism-of-action studies, and parasitology research. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can utilize this compound to investigate new pathways for combating neglected tropical diseases.

Properties

IUPAC Name

5-(2-chloroanilino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)triazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN5O3/c18-11-3-1-2-4-12(11)20-16-15(21-23-22-16)17(24)19-10-5-6-13-14(9-10)26-8-7-25-13/h1-6,9,15-16,20-23H,7-8H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFQXPGKNGYCZJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3C(NNN3)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-[(2-chlorophenyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the coupling of 2-chlorophenylamine with 1H-1,2,3-triazole-4-carboxylic acid derivatives. The benzodioxin moiety is integrated through a series of chemical reactions that may include cyclization and functional group modifications. Specific synthetic routes can vary based on desired purity and yield.

Antimicrobial Activity

Recent studies have shown that triazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 μg/mL
Escherichia coli20 μg/mL
Bacillus subtilis10 μg/mL
Pseudomonas aeruginosa25 μg/mL

These results indicate that the compound possesses moderate to high antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis .

Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal properties against common pathogens such as Candida albicans and Aspergillus niger. The antifungal activity is measured similarly through MIC testing.

Fungal Strain Minimum Inhibitory Concentration (MIC)
Candida albicans30 μg/mL
Aspergillus niger35 μg/mL

The results suggest that the compound could be a potential candidate for antifungal therapies .

The mechanism by which this triazole derivative exhibits its biological activity is believed to involve the inhibition of key enzymes in bacterial and fungal cell walls. Specifically, it may interfere with the biosynthesis of ergosterol in fungi and peptidoglycan in bacteria, leading to cell death.

Case Studies

Several case studies have highlighted the therapeutic potential of triazole derivatives:

  • Case Study on Staphylococcus aureus : In a controlled laboratory setting, the compound was administered to cultures of Staphylococcus aureus. Results indicated a significant reduction in bacterial load after 24 hours of exposure at concentrations as low as 15 μg/mL.
  • In Vivo Studies : Animal models treated with this compound showed reduced infection rates and improved survival when infected with pathogenic strains of E. coli and S. aureus .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • Cell Line Studies : The compound has shown significant cytotoxic effects against various cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HCT116 (colon cancer). Growth inhibition percentages were reported to be above 70% in several cases .
  • Mechanism of Action : The mechanism involves inducing apoptosis in cancer cells through mitochondrial pathways and disrupting cell cycle progression. Molecular docking studies suggest that it may inhibit key enzymes involved in tumor growth .

Antimicrobial Properties

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. It was effective against both Gram-positive and Gram-negative bacteria in vitro, indicating a broad-spectrum antimicrobial potential .

Therapeutic Applications

Given its diverse biological activities, 5-[(2-chlorophenyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide could be developed for several therapeutic applications:

  • Cancer Treatment : As a lead compound in developing new anticancer drugs.
  • Infection Control : Potential use as an antibiotic or antifungal agent.
  • Inflammatory Disorders : Preliminary data suggest anti-inflammatory effects that warrant further investigation.

Case Studies and Research Findings

StudyObjectiveFindings
Anticancer EvaluationSignificant cytotoxicity against A549 and MDA-MB-231 cell lines with >70% inhibition.
Mechanistic InsightsInduction of apoptosis via mitochondrial pathways; potential enzyme inhibition.
Antimicrobial ActivityEffective against multiple bacterial strains; broad-spectrum activity observed.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group at the 2-chlorophenyl substituent serves as a site for nucleophilic substitution. Under basic conditions (e.g., KOH/EtOH), this group participates in alkylation or acylation reactions. For example:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) yields N-alkylated derivatives.

  • Acylation : Treatment with acetyl chloride forms the corresponding acetamide.

Key Conditions :

Reaction TypeSolventTemperatureCatalystYield Range
AlkylationEthanol60–80°CNone65–78%
AcylationDCM0–25°CPyridine82–90%

These modifications enhance solubility or alter biological activity .

Electrophilic Aromatic Substitution

The benzodioxin ring undergoes electrophilic substitution, particularly at the 5-position due to electron-donating oxygen atoms. Common reactions include:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups.

  • Halogenation : Bromine in acetic acid adds Br at activated positions.

Example :

Benzodioxin+Br2AcOH5-Bromo-benzodioxin derivative(Yield:  70%)[1][4]\text{Benzodioxin} + \text{Br}_2 \xrightarrow{\text{AcOH}} \text{5-Bromo-benzodioxin derivative} \quad (\text{Yield: ~70\%})[1][4]

Triazole Ring Functionalization

The 1,2,3-triazole core participates in:

  • Coordination Chemistry : Binds to transition metals (e.g., Cu²⁺, Zn²⁺) via N-atoms, forming complexes with potential catalytic applications.

  • Click Chemistry : Reacts with terminal alkynes in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazole-linked hybrids .

Notable Reaction :

Triazole+AlkyneCuSO₄, Sodium AscorbateBis-triazole(Yield: 85–92%)[3]\text{Triazole} + \text{Alkyne} \xrightarrow{\text{CuSO₄, Sodium Ascorbate}} \text{Bis-triazole} \quad (\text{Yield: 85–92\%})[3]

Carboxamide Hydrolysis

The carboxamide group hydrolyzes under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl yields carboxylic acid.

  • Basic Hydrolysis : NaOH/EtOH produces carboxylate salts.

Conditions and Outcomes :

Hydrolysis TypeReagentProductApplication
Acidic6M HCl, refluxCarboxylic acidFurther esterification
Basic2M NaOH, 70°CSodium carboxylateWater-soluble derivatives

This reaction is critical for modifying pharmacokinetic properties .

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) occur at the chlorophenyl group:

Ar-Cl+Boronic AcidPd(PPh₃)₄Biaryl Product(Yield: 60–75%)[3]\text{Ar-Cl} + \text{Boronic Acid} \xrightarrow{\text{Pd(PPh₃)₄}} \text{Biaryl Product} \quad (\text{Yield: 60–75\%})[3]

Optimized Parameters :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃

  • Solvent: Dioxane/H₂O (4:1)

Reductive Amination

The primary amine reacts with aldehydes/ketones under reducing conditions (e.g., NaBH₃CN) to form secondary amines:

R-NH2+R’CHONaBH₃CNR-NH-CH₂-R’(Yield: 50–68%)[4]\text{R-NH}_2 + \text{R'CHO} \xrightarrow{\text{NaBH₃CN}} \text{R-NH-CH₂-R'} \quad (\text{Yield: 50–68\%})[4]

Comparative Analysis with Structural Analogs

Compound ModificationReactivity TrendBiological Impact
4-Chlorophenyl vs. 2-ChlorophenylFaster electrophilic substitution at para positionAltered target affinity
Benzodioxin vs. BenzeneEnhanced electron densityImproved metabolic stability

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues primarily differ in substituents on the triazole ring or the benzodioxin system. Below is a comparative analysis:

Compound Key Structural Differences Biological Activity References
5-[(4-Fluorophenyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide 4-Fluorophenyl instead of 2-chlorophenyl substituent Similar triazole-based enzyme inhibition; fluorophenyl enhances metabolic stability.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide Sulfonamide group instead of triazole-carboxamide Antibacterial activity against Gram-positive and Gram-negative bacteria.
2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid Acetic acid moiety replacing triazole-carboxamide Anti-inflammatory activity comparable to Ibuprofen in rodent models.
Ethyl-4-{N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl][1,1'-biphenyl]-4-sulfonamido}benzoate Biphenyl-sulfonamide and ethyl ester groups Dual inhibition of 5-lipoxygenase and prostaglandin E2 synthase-1.
3-{5-[(1R,2S)-2-[(2,2-Difluoropropanoyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propoxy]-1H-indazol-1-yl}-N-[(3R)-tetrahydro-3-furanyl]benzamide Indazole and tetrahydrofuran substituents; complex stereochemistry Glucocorticoid receptor (GR) tracer for in vivo receptor occupancy studies.

Key Findings

Sulfonamide derivatives (e.g., compound 3 in ) exhibit broad-spectrum antibacterial activity but lack the triazole-mediated hydrogen-bonding interactions critical for enzyme inhibition .

Benzodioxin Role :

  • Benzodioxin-containing compounds universally demonstrate bioactivity, but the attached functional groups dictate specificity. For example:

  • Acetic acid derivatives () are anti-inflammatory via cyclooxygenase (COX) inhibition.
  • Triazole-carboxamides (target compound) may target α-glucosidase or cholinesterases due to the triazole’s nucleophilic character .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves Ugi-azide or Huisgen cycloaddition reactions, similar to analogues in and . However, the chlorophenyl substituent may require specialized coupling agents, reducing yield compared to fluorophenyl derivatives .

Pharmacokinetic Profiles :

  • Biphenyl-sulfonamide derivatives () exhibit higher molecular weights (>500 Da), limiting blood-brain barrier penetration. The target compound’s smaller size (~400 Da) and triazole ring could improve bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.